molecular formula C10H16ClNO B1382569 3-(Butan-2-yloxy)aniline hydrochloride CAS No. 1803590-91-1

3-(Butan-2-yloxy)aniline hydrochloride

Cat. No.: B1382569
CAS No.: 1803590-91-1
M. Wt: 201.69 g/mol
InChI Key: BXGBCFQDHHUANT-UHFFFAOYSA-N
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Description

3-(Butan-2-yloxy)aniline hydrochloride is an organic compound with the molecular formula C10H16ClNO. It is a derivative of aniline, where the hydrogen atom on the benzene ring is substituted by a butan-2-yloxy group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butan-2-yloxy)aniline hydrochloride typically involves the reaction of 3-hydroxyaniline with 2-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yloxy)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The aniline group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(Butan-2-yloxy)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Butan-2-yloxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The butan-2-yloxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it useful in studying cellular processes and drug delivery mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxy)aniline hydrochloride
  • 3-(Ethoxy)aniline hydrochloride
  • 3-(Propoxy)aniline hydrochloride

Uniqueness

3-(Butan-2-yloxy)aniline hydrochloride is unique due to its butan-2-yloxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-butan-2-yloxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-8(2)12-10-6-4-5-9(11)7-10;/h4-8H,3,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGBCFQDHHUANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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